![molecular formula C11H13N5O B1231273 (1Z)-2-(4-methoxyphenyl)-N'-(4H-1,2,4-triazol-4-yl)ethanimidamide](/img/structure/B1231273.png)
(1Z)-2-(4-methoxyphenyl)-N'-(4H-1,2,4-triazol-4-yl)ethanimidamide
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Overview
Description
2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide is a member of methoxybenzenes.
Scientific Research Applications
Antifungal Applications
- Antifungal Activities : A study highlighted the synthesis of derivatives related to this compound, demonstrating moderate to potent antifungal activity against Candida albicans and other Candida species (Massa et al., 1992).
Structural Analysis
- Molecular Structure : Another research focused on the molecular structure of a similar compound, providing insights into its crystallographic analysis and potential applications in pharmaceuticals (Kesternich et al., 2010).
Synthesis and Characterization
- Synthesis of Derivatives : The synthesis of related compounds and their characterization through various spectroscopic techniques have been extensively studied, indicating potential for various biological applications (Wurfer & Badea, 2021).
Biological Potential
- Chemical Modification and Pharmacological Potential : Research has shown that the introduction of triazole fragments into new substances can influence the formation of certain types of activity, potentially interacting with various biological targets (Fedotov et al., 2022).
Anti-inflammatory Activity
- Exhibiting Anti-inflammatory Activity : Derivatives of this compound have been synthesized and tested for anti-inflammatory activity, highlighting its potential use in medicinal chemistry (Labanauskas et al., 2004).
Anticancer Activity
- Potential Anticancer Properties : Certain derivatives have been studied for their potential anti-cancer activities, using density functional theory and molecular docking (Karayel, 2021).
properties
Product Name |
(1Z)-2-(4-methoxyphenyl)-N'-(4H-1,2,4-triazol-4-yl)ethanimidamide |
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Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide |
InChI |
InChI=1S/C11H13N5O/c1-17-10-4-2-9(3-5-10)6-11(12)15-16-7-13-14-8-16/h2-5,7-8H,6H2,1H3,(H2,12,15) |
InChI Key |
WXJXVAKYIPZGJD-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/N2C=NN=C2)/N |
SMILES |
COC1=CC=C(C=C1)CC(=NN2C=NN=C2)N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NN2C=NN=C2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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